3,5-Difluoro-4-phenoxybenzaldehyde
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Overview
Description
3,5-Difluoro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a phenoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Difluoro-4-phenoxybenzaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 3,5-difluorobromobenzene and phenoxyboronic acid under mild conditions .
Another method involves the Grignard reaction, where 3,5-difluorobromobenzene reacts with phenoxy magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The resulting intermediate is then oxidized to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-phenoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,5-Difluoro-4-phenoxybenzoic acid.
Reduction: 3,5-Difluoro-4-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-phenoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-phenoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the phenoxy group, making it less versatile in certain applications.
4-Phenoxybenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
3,4-Difluorobenzaldehyde: Different substitution pattern, leading to different chemical and physical properties.
Uniqueness
3,5-Difluoro-4-phenoxybenzaldehyde is unique due to the combination of fluorine atoms and a phenoxy group, which imparts distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the phenoxy group enhances its ability to participate in various chemical reactions and interactions.
Properties
IUPAC Name |
3,5-difluoro-4-phenoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-6-9(8-16)7-12(15)13(11)17-10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFOCZVEYKCVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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